Product packaging for demethylchlortetracycline(Cat. No.:CAS No. 106276-91-9)

demethylchlortetracycline

Cat. No.: B1165809
CAS No.: 106276-91-9
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylchlortetracycline, also widely known as Demeclocycline, is a first-generation tetracycline-class antibiotic initially discovered in 1957 . This Research Use Only (RUO) product is provided for laboratory research applications and is strictly not intended for diagnostic, therapeutic, or any other clinical use in humans or animals. As an RUO product, it has not been approved by the FDA or other regulatory bodies for clinical diagnostics . In microbiological research, this compound acts as a protein synthesis inhibitor. It exerts a bacteriostatic effect by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis in susceptible bacteria . Its broad-spectrum activity has made it a tool for studying gram-positive and gram-negative bacteria, Mycoplasma, and Rickettsiae . Beyond its antimicrobial applications, this compound has significant research value in physiological studies, particularly in investigating the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). The compound inhibits the action of antidiuretic hormone (vasopressin) on the renal tubules . It is thought to achieve this by blocking the hormone's binding to its V2 receptor or interfering with the subsequent intracellular cAMP signaling cascade, effectively inducing a state of nephrogenic diabetes insipidus . This mechanism makes it a valuable pharmacological agent for creating research models of hyponatremia and for studying water balance and renal function . Researchers should note that, like other tetracyclines, this compound is a strong chelating agent. Its absorption and activity can be impaired by concurrent exposure to divalent and trivalent cations, such as those found in dairy products, antacids, or mineral supplements . It is also known to cause photosensitivity as a side effect . This product is for use by trained laboratory personnel only.

Properties

CAS No.

106276-91-9

Molecular Formula

NULL

Synonyms

2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,11-dioxo- (6CI, 9CI)

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Ribosomal Inhibition and Protein Synthesis Impairment

Demethylchlortetracycline's principal mechanism of action is the inhibition of bacterial protein synthesis, a process that is fundamental to the growth and replication of bacteria. This inhibition is achieved through a targeted and reversible interaction with the bacterial ribosome.

This compound binds reversibly to both the 30S and 50S ribosomal subunits of bacteria. drugbank.com However, quantitative studies using fluorescence anisotropy have demonstrated that the binding to the 30S subunit and the complete 70S ribosome is characterized by a strong, specific interaction, which is fundamental to its inhibitory effect. nih.govembopress.orgnih.gov In contrast, its association with the 50S subunit is weaker and considered unspecific. nih.govembopress.org This reversible binding is a key characteristic of the tetracycline (B611298) class and forms the basis of their bacteriostatic action. nih.gov

A study on the binding of this compound to Escherichia coli ribosomes provided the following quantitative data:

Ribosomal ParticleNumber of High-Affinity Sites (n1)High-Affinity Binding Constant (K1)Weak Unspecific Binding (n2K2)
30S 12.2 x 10⁶ M⁻¹0.029 x 10⁶ M⁻¹
50S 0-0.035 x 10⁶ M⁻¹
70S 13.2 x 10⁶ M⁻¹0.082 x 10⁶ M⁻¹

This table is based on data from a quantitative study on the binding of 6-demethylchlortetracycline to ribosomal particles from Escherichia coli. nih.gov

The binding of this compound to the 30S ribosomal subunit physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. nih.govwikipedia.orgfrontiersin.org This steric hindrance prevents the codon-specified binding of the incoming aminoacyl-tRNA, a critical step in the elongation phase of protein synthesis. frontiersin.orgnih.gov By blocking the A-site, this compound effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis. nih.gov While it interferes with tRNA binding, it does not seem to affect the initial interaction of the ternary complex of elongation factor Tu (EF-Tu) and aminoacyl-tRNA with the ribosome. embopress.org

The reversible nature of this compound's binding to the ribosome is the molecular foundation of its bacteriostatic effect. drugbank.comnih.gov Unlike bactericidal agents that kill bacteria, bacteriostatic compounds like this compound inhibit their growth and reproduction, allowing the host's immune system to clear the infection. wikipedia.org The inhibition of protein synthesis is not permanent; should the concentration of the antibiotic decrease, the drug can dissociate from the ribosome, allowing protein synthesis to resume. nih.gov

Non-Ribosomal Cellular and Biochemical Interactions

Beyond its direct impact on the ribosome, this compound can influence other cellular functions, particularly related to membrane permeability and intracellular signaling.

For this compound to reach its ribosomal target, it must first cross the bacterial cell envelope. In Gram-negative bacteria, tetracyclines are understood to pass through the outer membrane via porin channels. nih.gov As a lipophilic molecule, this compound can then diffuse across the inner cytoplasmic membrane. drugbank.comnih.gov While the primary mechanism of action for clinically utilized tetracyclines like this compound is not the disruption of membrane integrity, some tetracycline analogs, referred to as atypical tetracyclines, have been shown to directly perturb the bacterial cytoplasmic membrane. nih.govnih.gov This action, however, is distinct from the ribosomal inhibition characteristic of this compound. nih.gov

In non-bacterial systems, this compound has been shown to interfere with intracellular second messenger cascades. A notable example is its effect on the action of antidiuretic hormone (ADH). This compound can inhibit the activation of adenylyl cyclase after ADH binds to vasopressin V2 receptors. wikipedia.org This disruption of the second messenger pathway reduces the responsiveness of kidney collecting tubule cells to ADH. wikipedia.org The precise molecular mechanism by which this compound achieves this inhibition is not yet fully elucidated. wikipedia.org

Interaction with Intracellular Second Messenger Cascades in Non-Human Models

Inhibition of Adenylyl Cyclase Activity

This compound has been shown to directly interfere with the activity of adenylyl cyclase, a crucial enzyme in cellular signal transduction. Adenylyl cyclases catalyze the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Research indicates that this compound can inhibit cAMP accumulation that is sensitive to both noradrenaline and chloradenosine, as demonstrated in in vitro and ex vivo studies using rat cerebral cortical slices.

Further detailed investigations in renal epithelial cells have revealed a more specific mechanism. In mouse cortical collecting duct (mpkCCD) cells, this compound was found to decrease the abundance of specific isoforms of the enzyme, namely adenylate cyclase 3 and 5/6. This reduction in enzyme levels leads to a subsequent decrease in the generation of cAMP upon stimulation.

Effects on Vasopressin V2 Receptor Signaling Pathways in Renal Epithelial Cells

In the renal collecting ducts, the antidiuretic hormone arginine-vasopressin (AVP) regulates water reabsorption by binding to the vasopressin V2 receptor (V2R). nih.govcloudfront.net This binding event typically activates a G-protein, which in turn stimulates adenylyl cyclase to produce cAMP. nih.govnih.gov The resulting cascade leads to the translocation of aquaporin-2 (AQP2) water channels to the cell membrane, increasing water permeability. cloudfront.net

Table 1: Effects of this compound on Vasopressin V2 Receptor Signaling in Renal Epithelial Cells

Component Effect of this compound Outcome
Vasopressin V2 Receptor No change in localization Receptor remains available for binding
Adenylyl Cyclase 5/6 Decreased abundance/expression Reduced capacity for cAMP synthesis
Cyclic AMP (cAMP) Decreased generation upon stimulation Attenuation of the second messenger signal
Aquaporin-2 (AQP2) Decreased gene transcription and protein abundance Impaired water reabsorption

Influence on Eukaryotic Cellular Processes

Beyond its effects on specific signaling pathways, this compound influences fundamental eukaryotic cellular processes, notably mitochondrial protein synthesis. Due to the evolutionary similarities between mitochondrial and bacterial ribosomes, tetracycline antibiotics can cross-react and inhibit protein synthesis within the mitochondria of eukaryotic cells. oncotarget.comki.se

In vitro studies have demonstrated that this inhibition is selective, affecting the translation of proteins encoded by mitochondrial DNA (mtDNA) without impacting those encoded by nuclear DNA (nDNA). nih.gov This selective inhibition disrupts the coordinated synthesis of mitochondrial proteins, leading to a state described as "mitonuclear protein imbalance." nih.gov This imbalance can impair the assembly of stable oxidative phosphorylation complexes, compromise the mitochondrial energy-generating capacity, and trigger cellular stress responses. oncotarget.comnih.gov Research on related tetracyclines, such as doxycycline (B596269) and COL-3, in various human cancer cell lines has confirmed their capacity to inhibit mitochondrial translation, supporting this as a class effect of tetracyclines. oncotarget.comnih.gov

Table 2: Research Findings on Tetracycline Inhibition of Mitochondrial Protein Synthesis

Tetracycline Analog Cell/Model System Key Finding
Doxycycline Human A549 cells, COLO357 cells, HT29 cells, fibroblasts Caused a severe decrease in the levels of mitochondrially encoded cytochrome-c oxidase subunits. oncotarget.com
COL-3 Human A549 cells, COLO357 cells, HT29 cells, fibroblasts Retained its inhibitory effect on mitochondrial protein synthesis. oncotarget.com
Tetracyclines (general) Fibroblasts and sarcoma cells Prolonged inhibition of mitochondrial protein synthesis leads to proliferation arrest in the G1-phase of the cell cycle. nih.gov
Tetracyclines (general) Eukaryotic models (cells, worms, flies, mice) Selectively inhibit translation of mtDNA-encoded proteins, leading to "mitonuclear protein imbalance". nih.gov

Molecular and Genetic Mechanisms of Antimicrobial Resistance

Efflux Pump Systems

The most prevalent mechanism of resistance to tetracyclines, including demethylchlortetracycline, in Gram-negative bacteria is the active transport of the drug out of the cell via membrane-embedded efflux pumps. researchgate.netutar.edu.my This process reduces the intracellular concentration of the antibiotic to sub-toxic levels, allowing the bacterial ribosome to function unimpeded. utar.edu.my

Tetracycline (B611298) efflux pumps are energy-dependent transporters that belong to the major facilitator superfamily (MFS). utar.edu.myresearchgate.net These proteins function as drug/proton antiporters, utilizing the proton motive force to expel a tetracycline molecule in exchange for a proton. researchgate.net

The expression of these efflux pumps is tightly regulated at the transcriptional level, most commonly by repressor proteins from the TetR family. researchgate.netasm.org In the absence of tetracycline, the TetR homodimer binds to operator sequences in the promoter region of the efflux pump gene (e.g., tetA), effectively blocking transcription. researchgate.net When this compound enters the cell, it binds to the TetR repressor. This binding induces a conformational change in the TetR protein, causing it to dissociate from the DNA operator. researchgate.netasm.org The removal of the repressor allows RNA polymerase to initiate transcription of the efflux pump gene, leading to the synthesis of the pump and subsequent extrusion of the antibiotic. researchgate.net

A large number of genes, designated tet genes, have been identified that encode for tetracycline efflux pumps. These genes are categorized into different classes based on sequence homology. While efflux mechanisms are more common in Gram-negative organisms, they are also found in Gram-positive bacteria. nih.gov The tet(A) and tet(B) genes are among the most frequently encountered in Gram-negative clinical isolates, whereas tet(K) and tet(L) are more common in Gram-positive species. nih.gov The distribution of these genes is widespread across diverse human and animal bacterial populations, largely due to their association with mobile genetic elements like plasmids and transposons. oup.com

Table 1: Selected tet Genes Encoding Efflux Pumps
Gene ClassPump Transmembrane SegmentsPrimary DistributionReferences
tet(A), tet(B), tet(C), tet(D), tet(G)12Gram-negative bacteria nih.govresearchgate.net
tet(K), tet(L)14Gram-positive bacteria nih.gov

Ribosomal Protection Proteins (RPPs)

Ribosomal protection is another major mechanism of resistance to this compound, particularly prevalent in Gram-positive bacteria. nih.gov This strategy involves the production of cytoplasmic proteins that rescue the ribosome from the inhibitory effects of the antibiotic. semanticscholar.orgmcmaster.ca

Ribosomal Protection Proteins (RPPs), such as Tet(O) and Tet(M), are translational GTPases that share structural and sequence similarity with the ribosomal elongation factor G (EF-G). nih.govlu.se These proteins bind to the ribosome near the A-site, where tetracyclines also bind. nih.gov The binding of the RPP, in a GTP-dependent manner, induces a conformational change in the ribosome that leads to the release of the bound this compound molecule. nih.govresearchgate.net After dislodging the antibiotic, the RPP hydrolyzes GTP and dissociates from the ribosome, which is then free to resume protein synthesis by allowing aminoacyl-tRNA to bind to the A-site. researchgate.net

Several classes of genes encoding RPPs have been identified, including tet(M), tet(O), tet(S), tet(Q), and tet(W). semanticscholar.org Tet(M) is one of the most widespread tetracycline resistance determinants found in clinical isolates. mdpi.com The genes for RPPs are frequently located on highly mobile genetic elements such as conjugative transposons and plasmids. nih.gov This mobility has facilitated their dissemination across a broad range of both Gram-positive and Gram-negative bacterial species, contributing significantly to the global spread of tetracycline resistance. semanticscholar.orgnih.gov

Table 2: Key Genes Encoding Ribosomal Protection Proteins
GeneProtein ProductMechanismCommonly Found InReferences
tet(M)Tet(M)GTP-dependent release of tetracycline from the ribosomeWidespread in Gram-positive and Gram-negative species semanticscholar.orgmdpi.com
tet(O)Tet(O)GTP-dependent release of tetracycline from the ribosomeCampylobacter, Streptococcus, Enterococcus semanticscholar.orgnih.govmdpi.com
otrAOtrARibosomal protectionStreptomyces rimosus (oxytetracycline producer) nih.gov

Enzymatic Inactivation of this compound

A third, less common mechanism of resistance is the direct enzymatic modification and inactivation of the this compound molecule. researchgate.netnih.gov Unlike efflux or ribosomal protection, which are reversible, enzymatic inactivation results in the permanent destruction of the antibiotic. nih.gov

The best-characterized enzymes responsible for this process belong to a family of flavin-dependent monooxygenases known as tetracycline destructases. nih.govnih.gov The archetypal enzyme is TetX. nih.gov These enzymes catalyze the hydroxylation of the tetracycline scaffold. This modification destabilizes the molecule, leading to its spontaneous, non-enzymatic breakdown. nih.gov While initially discovered in commensal bacteria like Bacteroides fragilis, genes encoding tetracycline-inactivating enzymes have now been identified in a variety of environmental and pathogenic bacteria. nih.govwustl.edumalariaworld.org The emergence of these enzymes is a concern as they can confer resistance to newer generation tetracyclines. nih.gov

Alterations in Bacterial Target Sites

This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal A-site. nih.govresearchgate.net Mutations in the 16S rRNA, a component of the 30S subunit, can reduce the binding affinity of this compound, leading to resistance.

One of the well-documented mutations conferring tetracycline resistance is a single base change in helix 34 of the 16S rRNA, at a position corresponding to base 1058 in Escherichia coli. nih.govresearchgate.net Studies have shown that a G-to-C substitution at this position in propionibacteria is associated with clinical resistance to tetracycline. nih.govresearchgate.net When this mutation was introduced into the rrnB ribosomal operon of E. coli on a plasmid, the transformed cells exhibited increased resistance to tetracycline. nih.govresearchgate.net This specific region of the 16S rRNA is critical for translational accuracy and peptide chain termination. nih.govresearchgate.net

The primary binding pocket for tetracyclines on the ribosome is formed by specific residues within the 16S rRNA. nih.gov Mutations within this binding site are likely to directly interfere with the drug-ribosome interaction, thereby diminishing the inhibitory effect of the antibiotic. nih.gov

In Gram-negative bacteria, the outer membrane presents a formidable barrier to the entry of antibiotics like this compound. Alterations in the components of this membrane, particularly porin channels and lipopolysaccharides (LPS), can contribute significantly to resistance.

Porins, such as OmpF and OmpC in E. coli, are channels that allow the passage of hydrophilic molecules, including tetracyclines, across the outer membrane. mcmaster.canih.govfrontiersin.org A decrease in the expression or a modification of these porin proteins can restrict the influx of this compound into the bacterial cell, thereby reducing its intracellular concentration and conferring resistance. mcmaster.ca Studies have shown that in the presence of tetracycline, the synthesis of OmpF and OmpC can be downregulated, which is accompanied by an upregulation of efflux pump genes. mcmaster.ca

Horizontal Gene Transfer and Mobile Genetic Elements in Resistance Dissemination

The spread of resistance to this compound is greatly facilitated by the horizontal transfer of resistance genes, which are often located on mobile genetic elements such as plasmids and transposons. researchgate.net This mechanism allows for the rapid dissemination of resistance determinants among different bacterial species and strains.

A notable example is the transposon Tn10, which carries the tetracycline resistance gene tetA. Studies have demonstrated that E. coli K-12 carrying Tn10 exhibits resistance to a variety of tetracyclines, including this compound. nih.govasm.orgnih.gov The tetA gene is solely responsible for conferring this resistance phenotype. nih.govasm.orgnih.gov

Integrative and conjugative elements (ICEs) are another class of mobile genetic elements that play a crucial role in the spread of tetracycline resistance genes, such as tet(M). researchgate.net These elements can transfer from a donor to a recipient cell through conjugation, carrying with them a payload of resistance genes. researchgate.net

The presence of resistance genes on mobile elements is a major public health concern, as it allows for the rapid evolution and spread of multidrug-resistant bacteria.

Biosynthesis and Synthetic Derivatization of Demethylchlortetracycline

Natural Biosynthetic Pathway in Streptomyces aureofaciens

The biosynthesis of demethylchlortetracycline in Streptomyces aureofaciens is a complex process orchestrated by a suite of enzymes encoded within a dedicated biosynthetic gene cluster. This pathway begins with the formation of a polyketide backbone and proceeds through a series of precise enzymatic modifications.

Polyketide Synthase (PKS) Mediated Core Skeleton Formation

The journey to this compound commences with the foundational assembly of its tetracyclic core, a process governed by a type II polyketide synthase (PKS) system. This enzymatic machinery iteratively condenses malonyl-CoA extender units to a starter unit, meticulously building the characteristic four-ringed scaffold. The minimal PKS required for this process typically comprises a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). These components work in concert to ensure the correct folding and cyclization of the nascent polyketide chain, ultimately yielding a crucial intermediate that serves as the substrate for subsequent modifications.

Enzymatic Steps in Post-Polyketide Modification (e.g., 6-methylation block)

Following the formation of the polyketide core, a series of tailoring enzymes catalyze a cascade of reactions to functionalize the molecule. A pivotal step in the biosynthesis of chlortetracycline (B606653), a closely related tetracycline (B611298), is the methylation at the C6 position. However, in strains that produce this compound, this step is effectively blocked due to a genetic mutation affecting the responsible C6-methyltransferase enzyme. This "6-methylation block" is the defining characteristic that leads to the accumulation of this compound. The absence of this methyl group has significant implications for the molecule's chemical properties and subsequent semi-synthetic modifications.

Genetic Organization and Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for this compound biosynthesis are clustered together on the Streptomyces aureofaciens chromosome. This "biosynthetic gene cluster" (BGC) ensures the coordinated expression of all the necessary components for the production of the antibiotic. The organization of these genes is often conserved among different tetracycline-producing streptomycetes. The regulation of this gene cluster is a tightly controlled process, influenced by various factors within the bacterial cell, including nutrient availability and developmental signals. Regulatory proteins, often encoded within the BGC itself, act as switches to turn on or off the expression of the biosynthetic genes, thereby controlling the production of this compound.

Investigation of Biosynthetic Shunt Pathways and Co-Metabolite Production (e.g., melanin-like pigment)

The blockage of the 6-methylation step in the chlortetracycline pathway not only results in the production of this compound but can also lead to the diversion of biosynthetic intermediates into "shunt pathways." One notable consequence of this metabolic rerouting is the co-production of a melanin-like pigment. Research has shown that a common intermediate, a nonaketideamide, which would normally be methylated, is instead shuttled into a different series of reactions that ultimately yield this dark pigment. The production of this melanin-like co-metabolite is therefore a hallmark of many this compound-producing strains of Streptomyces aureofaciens. This phenomenon highlights the metabolic plasticity of these microorganisms and the interconnectedness of their secondary metabolic pathways.

Semi-Synthetic Routes to this compound and its Analogues

While this compound is a natural product, semi-synthetic methods have been developed to produce it and its derivatives, often starting from more readily available tetracycline precursors. These chemical transformations allow for the targeted modification of the tetracycline scaffold to generate analogues with altered properties. For instance, the removal of the 6-hydroxyl group from tetracyclines is a key strategy to enhance their stability under both acidic and basic conditions. This modification prevents the formation of inactive degradation products. The 6-demethyl-6-deoxytetracyclines, such as sancycline, represent a core structure that can be further functionalized at various positions, particularly on the D-ring at the C7 and C9 positions, to create novel derivatives.

Rational Design and Synthesis of Novel this compound Derivatives

The unique structural features of this compound, particularly the absence of the C6-methyl group, make it an attractive starting point for the rational design of new tetracycline analogues. The primary goal of these efforts is to develop compounds with improved antibacterial activity, a broader spectrum of action, and the ability to overcome existing tetracycline resistance mechanisms.

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these novel derivatives. These studies have revealed that modifications at specific positions on the tetracycline ring system can significantly impact biological activity. For example, the introduction of various substituents at the C7 and C9 positions of the D-ring has been a fruitful area of investigation. By systematically altering the chemical groups at these positions, researchers can fine-tune the molecule's interaction with its bacterial target, the 30S ribosomal subunit, and potentially evade resistance mechanisms like efflux pumps and ribosomal protection proteins. The development of a practical and flexible synthetic route to a diverse range of tetracycline analogues has further empowered medicinal chemists to explore a wider chemical space and create novel derivatives that would be inaccessible through traditional semi-synthesis.

Compound NameChemical FormulaMolar Mass ( g/mol )Key Structural Feature
This compoundC₂₁H₂₁ClN₂O₈464.85Lacks a methyl group at the C6 position
ChlortetracyclineC₂₂H₂₃ClN₂O₈478.88Contains a methyl group at the C6 position
SancyclineC₂₁H₂₂N₂O₇414.41Lacks both the C6-methyl and C6-hydroxyl groups
Malonyl-CoAC₂₄H₃₈N₇O₁₉P₃S853.58Extender unit in polyketide synthesis
NonaketideamideNot applicableVariableCommon intermediate in this compound and melanin (B1238610) biosynthesis

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

The biological activity of this compound and other tetracyclines is intrinsically linked to their specific chemical structure. Structure-Activity Relationship (SAR) studies have elucidated the critical molecular features required for antibacterial action. researchgate.netnih.govarxiv.org The fundamental requirement for activity is the linearly fused, four-ring (DCBA) naphthacene (B114907) backbone. pharmacy180.comnih.gov

Modifications at various positions on this scaffold have been shown to significantly impact the compound's biological efficacy. The D-ring is considered the most flexible for modification while retaining antibacterial activity. biomedres.us Conversely, the "lower and upper peripheral zones" of the molecule, particularly the A-ring, are crucial for its function. biomedres.usresearchgate.net

Key structural elements essential for antibacterial activity include:

The A-ring: This ring must be appropriately substituted at each carbon. pharmacy180.com A critical feature is the C1-C3 diketo substructure and an exocyclic C2 amide group. researchgate.netnih.gov Modification of the amide at C2 can lead to a loss of potency. biomedres.us

The C4 position: A dimethylamino group at the C4 position is required for protein synthesis inhibition. researchgate.net The natural 4S stereoisomer is crucial; epimerization to the 4R isomer can decrease activity against Gram-negative bacteria. biomedres.us

The B/C/D-ring interface: A C10-phenol and a C11-C12 keto-enol system, along with a 12a-OH group, are necessary for potent activity. biomedres.us The C11 carbonyl moiety is part of a conjugated system essential for antibacterial function. pharmacy180.com

This compound's structure, which lacks the C-6 methyl group, is a naturally occurring variation that demonstrates excellent activity. pharmacy180.com This finding highlighted that the C-6 position could tolerate modifications. For instance, the removal of the C-6 hydroxyl group leads to doxycycline (B596269), another potent tetracycline derivative. pharmacy180.comucdavis.edu In contrast, substitutions at positions 1, 2, 3, 4, 10, 11, 11a, and 12 are generally not tolerated as they represent a hydrophilic region that cannot be drastically altered. slideshare.net

Table 1: Structure-Activity Relationships of the Tetracycline Scaffold

Molecular RegionStructural FeatureImpact on Biological Activity
Core Structure Linearly fused tetracyclic (DCBA) nucleusEssential for all activity. pharmacy180.comnih.gov
A-Ring C1-C3 diketo substructureRequired for bioactivity. researchgate.netnih.gov
C2 amide groupModifications can cause loss of potency. biomedres.us
C4 dimethylamino groupEssential for protein synthesis inhibition; specific stereochemistry is important. researchgate.netbiomedres.us
C-Ring C6-methyl groupNot essential for activity; demethylation (as in demeclocycline) results in an active compound. pharmacy180.com
C6-hydroxyl groupRemoval can lead to potent derivatives like doxycycline. pharmacy180.comucdavis.edu
D-Ring Aromatic characterRequired for notable activity. pharmacy180.com
C7 and C9 positionsSubstitution is generally more favorable at C-7 for bioactivity. acs.org
B/C/D Interface C10-phenol, C11-C12 keto-enol, C12a-OHThese features in the "lower peripheral region" are required for activity. biomedres.us

Strategies for Overcoming Resistance Mechanisms through Structural Modification

The clinical utility of tetracyclines has been challenged by the emergence of bacterial resistance. nih.govacs.org Microbes employ several mechanisms to resist tetracyclines, including active efflux of the drug, protection of the ribosome, and enzymatic degradation. mcmaster.canih.gov Chemical modification of the this compound scaffold is a key strategy to develop new derivatives that can evade these resistance mechanisms. mcmaster.ca

Overcoming Efflux Pumps and Ribosomal Protection:

The two most common resistance mechanisms are efflux pumps, which actively remove the drug from the bacterial cell, and ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), which dislodge the tetracycline from its ribosomal target. nih.govnih.govutexas.edu A primary strategy to overcome these mechanisms involves creating derivatives with bulkier substituents at specific positions. These modifications can sterically hinder the interaction of the antibiotic with either the efflux pump or the RPP.

Glycylcyclines: The addition of a glycylamido group at the C9 position of the D-ring led to the development of tigecycline (B611373). nih.gov This large substituent is thought to create a steric clash that prevents the drug from being effectively recognized and removed by many common efflux pumps. nih.gov Furthermore, the modification allows tigecycline to bind more strongly to the ribosome, making it effective against bacteria expressing ribosomal protection proteins like Tet(M). nih.gov

Aminomethylcyclines: Derivatives such as omadacycline, an aminomethylcycline derived from minocycline, have been developed to evade both efflux and ribosomal protection mechanisms. nih.gov

Fluorocyclines: Eravacycline, a fully synthetic fluorocycline, incorporates a fluorine atom at C7 and a pyrrolidinoacetamido group at C9. These modifications enhance its activity against a broad spectrum of resistant pathogens. nih.gov

Overcoming Enzymatic Inactivation:

A less common but significant resistance mechanism is the enzymatic inactivation of tetracyclines by a family of flavin-dependent monooxygenases, encoded by tet(X) genes. nih.gov These enzymes hydroxylate the tetracycline molecule at the C-11a position, which disrupts the drug's ability to coordinate with magnesium ions and bind to the ribosome, ultimately leading to its degradation. nih.govresearchgate.net

Structural modifications aimed at preventing this enzymatic action are a focus of current research. The development of inhibitors for these Tet-X enzymes is an emerging strategy, analogous to the use of beta-lactamase inhibitors with penicillins. ox.ac.uk Synthesizing tetracycline derivatives that are poor substrates for the Tet-X enzyme, potentially through modifications around the C11a position or the A and B rings recognized by the enzyme, could restore activity against bacteria harboring this resistance mechanism. researchgate.net

Table 2: Structural Modifications to Overcome Tetracycline Resistance

Resistance MechanismMolecular TargetStructural Modification StrategyExample Derivative(s)
Efflux Pumps Transmembrane proteins that expel the drugAddition of bulky substituents to sterically hinder recognition by the pump.Tigecycline, Omadacycline, Eravacycline nih.gov
Ribosomal Protection Ribosomal Protection Proteins (e.g., Tet(M), Tet(O))Addition of bulky substituents (e.g., at C9) to increase binding affinity to the ribosome and sterically block the action of RPPs. nih.govTigecycline nih.gov
Enzymatic Inactivation Tet(X) monooxygenaseModification of the tetracycline core to prevent enzymatic hydroxylation at the C11a position. nih.govresearchgate.net(Under investigation)

Advanced Analytical Methodologies for Demethylchlortetracycline Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and quantification of demethylchlortetracycline from complex mixtures. High-performance liquid chromatography (HPLC), in particular, stands out as a powerful and widely used tool.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise detection and quantification of this compound. nih.govsigmaaldrich.com This method offers excellent resolution and sensitivity for separating the parent compound from its impurities and other related tetracyclines. nih.govsigmaaldrich.com A typical HPLC system for this compound analysis employs a reversed-phase column, a UV detector, and a specific mobile phase composition to achieve optimal separation. sigmaaldrich.com

One established HPLC method utilizes a poly(styrene-divinylbenzene) copolymer stationary phase. The separation is performed at an elevated temperature, such as 60°C, to improve peak shape and reduce analysis time. The mobile phase is a multi-component aqueous buffer system, carefully pH-adjusted, and mixed with organic modifiers like 2-methyl-2-propanol. nih.gov Detection is commonly performed at a wavelength of 254 nm, where this compound exhibits strong absorbance. nih.gov This approach allows for the effective separation of this compound from its main impurities, including 4-epidemeclocycline and demethyltetracycline. nih.gov

The versatility of HPLC allows for the adaptation of methods to suit different research needs. For instance, various reversed-phase columns, such as C8 and C18, can be used, with adjustments to the mobile phase composition, which often includes components like acetonitrile (B52724) and phosphate (B84403) buffers at a controlled pH. sigmaaldrich.comfishersci.com

Table 1: Example HPLC Parameters for this compound Analysis

Parameter Condition Source
Stationary Phase Poly(styrene-divinylbenzene) copolymer nih.gov
Mobile Phase 2-methyl-2-propanol-0.2 M potassium phosphate buffer (pH 9.0)-0.02 M tetrabutylammonium (B224687) hydrogen sulphate (pH 9.0)-0.01 M sodium edetate (pH 9.0)-water (8:10:15:10:57, m/v/v/v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 60°C nih.gov

| Detection Wavelength | 254 nm | nih.gov |

This table is interactive. Users can sort and filter the data.

The analysis of this compound in complex biological and environmental matrices, such as honey, tissues, or milk, necessitates meticulous sample preparation to remove interfering substances. nih.govresearchgate.netnih.gov Solid-phase extraction (SPE) is a widely adopted and effective cleanup technique. scispace.com SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation. scispace.com

For matrices like honey, a common SPE procedure involves using a sorbent like Oasis HLB. nih.gov The sample is first diluted and then passed through the SPE cartridge, where this compound is retained while matrix components are washed away. The analyte is then eluted with a suitable solvent before HPLC analysis. nih.gov In the analysis of animal tissues and eggs, magnetic molecularly imprinted polymers have been developed for a single-step extraction and cleanup process, demonstrating recoveries between 72.8% and 96.5%. nih.gov

Another technique, matrix solid-phase dispersion (MSPD), is also employed. This method involves blending the sample with a solid support (like C18) to create a semi-solid material that is then packed into a column. The analyte is selectively eluted, providing a clean extract for analysis. The choice of extraction and cleanup strategy is critical and depends on the physicochemical properties of both the analyte and the matrix. scispace.com

Spectrophotometric and Spectroscopic Characterization Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of this compound, particularly in pharmaceutical formulations. These techniques are typically based on the formation of a colored complex between the drug and a specific reagent, which can then be measured using a UV-Visible spectrophotometer. jfda-online.comrasayanjournal.co.in

One such method involves the reaction of this compound with iron (III) in an acidic solution to form a brown-colored complex. jfda-online.com The absorbance of this complex is measured at a specific wavelength, typically around 423 nm, and is proportional to the concentration of the drug. jfda-online.com Another approach utilizes the reaction with 4-aminophenazone and potassium iodate (B108269) at a controlled pH of 7.0 to produce a green-colored species, which is measured at 600 nm. rasayanjournal.co.in

These methods are often incorporated into flow injection analysis (FIA) systems, which automates the process, increases sample throughput, and improves reproducibility. jfda-online.com While generally less selective than HPLC, spectrophotometric methods are valuable for routine quality control analysis due to their speed and cost-effectiveness. jfda-online.comrasayanjournal.co.in

Table 2: Spectrophotometric Methods for this compound Determination

Reagent(s) Wavelength (λmax) Resulting Complex Color Source
Iron (III) 423 nm Brown jfda-online.com
4-Aminophenazone and Potassium Iodate 600 nm Green rasayanjournal.co.in
Rhodium (II) 430 nm Yellowish-green ijrpc.com

This table is interactive. Users can sort and filter the data.

Advanced Mass Spectrometry Applications in Metabolomics and Degradation Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for advanced research on this compound. nih.govwaters.com This powerful combination provides not only quantification but also structural elucidation of metabolites and degradation products, which is crucial for understanding the compound's fate in biological and environmental systems. waters.commdpi.com

In degradation studies, LC-MS/MS is used to identify the products formed under various stress conditions, such as exposure to light, heat, or different pH levels. waters.comnih.gov For example, studies on the photodegradation of this compound have shown that the process follows first-order kinetics and is influenced by pH. nih.gov By analyzing the mass-to-charge ratio (m/z) of the parent compound and its degradation products, researchers can propose and confirm degradation pathways. mdpi.com High-performance liquid chromatography-mass spectrometry has been used to identify intermediates in the degradation of tetracyclines, revealing mechanisms that include dihydroxylation, demethylation, dehydration, and deamination. mdpi.com

In the field of metabolomics, which involves the comprehensive analysis of all small-molecule metabolites in a biological system, LC-MS is a key analytical platform. cdc.govnih.gov Untargeted metabolomics approaches can be used to identify unknown metabolites of this compound by comparing the metabolic profiles of control and treated samples. cdc.gov This allows for the discovery of novel biotransformation pathways and provides insights into the biochemical effects of the compound.

Bioassays and Microbiological Techniques for Research Applications

Microbiological techniques are essential for investigating the antimicrobial properties of this compound and its interactions with microbial systems. These methods are used to determine the compound's efficacy against various microorganisms and to study the development of bacterial resistance. nih.gov

One research application involves studying the effects of this compound on specific microbial populations. For instance, research has been conducted on its impact on the human cutaneous microflora. nih.gov Such studies monitor changes in the density and composition of bacterial populations, like coagulase-negative cocci and lipophilic diphtheroids, in response to the compound. nih.gov

Furthermore, microbiological degradation studies utilize specific microorganisms to understand how this compound is broken down in the environment. For example, the ascomycete Xylaria digitata has been shown to be capable of degrading various tetracyclines, including 7-chlor-6-demethyltetracycline (this compound). nih.gov These studies often involve incubating the compound with washed-cell suspensions of the microorganism and then analyzing the degradation products, providing valuable information on the environmental fate of the antibiotic. nih.gov

Pre Clinical Investigations and Biological Systems Research

In Vivo Studies in Animal Models (Non-Human)

In vivo studies in animal models are a critical step in pre-clinical research, providing insights into a drug's efficacy, and its biological interactions and effects within a living organism.

Experimental infection models in animals, such as the murine (mouse) peritonitis-sepsis or thigh infection models, are standard pre-clinical tools used to assess the in vivo efficacy of antibiotics imquestbio.com. These models evaluate an antibiotic's ability to reduce bacterial load in tissues and improve survival rates following a systemic or localized infection imquestbio.com. While extensive in vivo efficacy data exists for other tetracycline-class antibiotics in various murine infection models, specific studies detailing the efficacy of demethylchlortetracycline in terms of bacterial clearance and survival outcomes in these models were not identified in the reviewed literature.

This compound has been studied in animal models to understand specific biological interactions, most notably the mechanisms of drug-induced phototoxicity. Research using guinea pigs has established this compound as a prototype for investigating this phenomenon.

In these models, intradermal injection of this compound followed by exposure to ultraviolet-A (UVA) radiation consistently induces phototoxic lesions characterized by erythema (redness) and edema (swelling) nih.govimquestbio.com. Histological examination of these lesions reveals a significant cellular response, specifically an infiltration of polymorphonuclear cells (neutrophils) into the dermis, which peaks approximately 20-24 hours after irradiation nih.govimquestbio.com.

Further investigation into the underlying mechanism has revealed a crucial role for the complement system, a part of the innate immune system. In vitro experiments showed that irradiating serum containing this compound activates the complement cascade nih.gov. In vivo studies in guinea pigs confirmed this finding. The phototoxic response was significantly diminished in guinea pigs that were either genetically deficient in a key complement component (C4) or were depleted of neutrophils nih.gov. These findings indicate that the full development of this compound-induced phototoxic lesions is dependent on both an intact complement system and a normal neutrophil response.

The table below summarizes the observed cellular responses in guinea pig phototoxicity models under different conditions.

Animal Model ConditionPeak Clinical Response (0-3+ scale)Dermal Neutrophil Infiltrate (% at 24h)Key Finding
Normal Guinea Pig2.529% ± 2%Full phototoxic response observed.
Neutropenic (neutrophil-depleted)0.75 ± 0.51.2% ± 0.5%Markedly reduced phototoxic response.
C4-deficient (complement-deficient)0.83 ± 0.16Not specifiedMarkedly reduced phototoxic response.
Data sourced from Lim et al. nih.govimquestbio.com.

Pharmacodynamic Research in Animal Systems

This compound's primary pharmacodynamic effect investigated in animal models is its ability to interfere with the action of antidiuretic hormone (ADH), also known as vasopressin. This interference leads to a state of reversible nephrogenic diabetes insipidus, characterized by polyuria (increased urine output) and polydipsia (increased thirst). nih.govmsdvetmanual.comnih.gov The mechanism of this action has been elucidated through both in vivo and in vitro studies, with animal models playing a crucial role.

Research using a rat model of the syndrome of inappropriate antidiuretic hormone secretion (SIADH) demonstrated that this compound effectively counteracts the effects of excessive ADH. physiology.org In these studies, the administration of this compound led to a significant increase in urine volume and a corresponding decrease in urine osmolality, thereby correcting hyponatremia (low blood sodium levels). physiology.org This effect is attributed to the drug's action on the kidney's collecting ducts. physiology.org

The core mechanism is the inhibition of the vasopressin-dependent signaling pathway. nih.gov Specifically, this compound has been shown to reduce the expression of aquaporin-2 (AQP2) water channels in the renal inner medulla. physiology.org AQP2 channels are crucial for water reabsorption, and their translocation to the cell membrane is a key step in the ADH response. By decreasing AQP2 abundance, this compound effectively reduces the kidney's ability to concentrate urine, leading to a state of functional water diuresis. physiology.org

The following table summarizes the key findings from a study on an SIADH rat model treated with this compound. physiology.org

ParameterControl (SIADH)This compound Treated (SIADH)Percentage Change
Urine Volume (mL/24h) 13 ± 138 ± 5↑ 192%
Urine Osmolality (mOsm/kg H₂O) 1718 ± 100540 ± 76↓ 68%
Plasma Sodium (mmol/L) 122 ± 2138 ± 2↑ 13%
Inner Medulla AQP2 Abundance HighReduced

Cellular and Molecular Research in Eukaryotic Non-Human Cells

Effects on Specific Non-Human Cell Lines (e.g., murine collecting duct cells, bovine immune cells)

Investigations at the cellular level have provided more detailed insights into the mechanisms underlying this compound's effects, particularly in renal cells.

Studies utilizing a murine cortical collecting duct cell line (mpkCCD) have been instrumental in pinpointing the molecular targets of this compound. physiology.org Research showed that in these cells, this compound inhibits the effects of the vasopressin analog deamino-8-d-arginine vasopressin (dDAVP). The primary mechanism identified is the impairment of cyclic AMP (cAMP) generation following vasopressin receptor activation. physiology.orgnih.gov

Further investigation in this murine cell model revealed that this compound treatment led to a decreased abundance of specific adenylate cyclase isoforms, namely adenylate cyclase 3 and 5/6. physiology.org Since adenylate cyclase is the enzyme responsible for synthesizing cAMP, its reduction directly leads to lower intracellular cAMP levels. This, in turn, results in decreased gene transcription and protein expression of aquaporin-2 (AQP2), the water channel essential for urine concentration. physiology.org The effect was not due to an increase in AQP2 protein degradation but rather a decrease in its synthesis. physiology.org

While the broader class of tetracyclines has been noted for potential immunomodulatory effects in various species, specific research detailing the direct effects of this compound on bovine immune cell lines is limited in the available scientific literature. nih.govresearchgate.net

Mechanisms of Protein Photooxidation in Research Models

This compound is known to have phototoxic potential, a phenomenon that has been investigated at the molecular level using research models. The mechanism involves the absorption of light energy by the drug, which then induces damage to biological macromolecules, particularly proteins. This process is known as protein photooxidation. researchgate.net

In vitro studies using model proteins such as Bovine Serum Albumin (BSA) and Ribonuclease A (RNase A) have demonstrated that this compound can induce protein damage upon irradiation with UV light. researchgate.netresearchgate.net The primary method for quantifying this damage is the measurement of carbonyl group formation on the protein structure. Carbonyl groups are a key marker of oxidative stress and protein oxidation. researchgate.net

Research has shown that when BSA or RNase A are irradiated in the presence of this compound, there is a concentration-dependent increase in the formation of carbonyl groups. researchgate.net This indicates that the extent of protein photooxidation is directly related to the concentration of the drug. These findings provide a molecular basis for the phototoxicity associated with this compound, where the drug acts as a photosensitizer, leading to oxidative damage of proteins when exposed to light. researchgate.net

The table below illustrates the dose-dependent effect of this compound on the photooxidation of model proteins, as measured by the formation of carbonyl groups. researchgate.net

This compound Concentration (µM)Carbonyl Groups Formed on BSA (nmol/mg protein)Carbonyl Groups Formed on RNase A (nmol/mg protein)
0 (Control) ~0.5~0.8
25 ~1.5~1.9
50 ~2.2~2.8
100 ~3.0~3.9

Non Therapeutic and Research Applications of Demethylchlortetracycline

Utilization as a Biochemical Probe in Molecular Biology

In the field of molecular biology, demethylchlortetracycline is utilized as a biochemical probe, particularly in studies of protein biosynthesis. Its ability to bind to ribosomes and its inherent fluorescence make it a useful tool for quantitative analysis of these interactions.

A notable application is in the study of its binding to bacterial ribosomes. Research employing fluorescence anisotropy has quantitatively analyzed the interaction of this compound with 70S ribosomes and their 30S and 50S subunits from Escherichia coli. nih.gov This technique measures the change in the rotation of the fluorescent this compound molecule upon binding to the larger ribosomal particles. The studies revealed a strong, specific interaction with the 70S and 30S particles, while the interaction with the 50S subunit was found to be weak and unspecific. nih.gov

These quantitative binding studies are crucial for a deeper understanding of the mechanism by which tetracycline (B611298) antibiotics inhibit protein synthesis. By determining the number of binding sites and the equilibrium constants, researchers can elucidate the specific interactions that lead to the cessation of bacterial protein production. nih.gov The data from such studies provide a foundation for understanding antibiotic mechanisms and for the development of new antimicrobial agents.

Table 1: Binding Parameters of this compound to E. coli Ribosomal Particles This interactive table summarizes the findings from fluorescence anisotropy studies on the binding of this compound to ribosomal subunits.

Ribosomal Particle Number of Strong, Specific Binding Sites (n1) Equilibrium Constant for Strong Binding (K1) (M⁻¹) Product of Weak Binding Sites and their Affinity (n2K2) (M⁻¹)
30S 1 2.2 x 10⁶ 0.029 x 10⁶
50S 0 N/A 0.035 x 10⁶

| 70S | 1 | 3.2 x 10⁶ | 0.082 x 10⁶ |

Applications in Bone and Tissue Labeling in Research Animals

The tetracycline class of compounds, including this compound, has a long history of use in bone and tissue labeling in research animals. This application is based on their ability to chelate calcium and their fluorescent properties.

Tetracyclines are known to be taken up into newly formed bone, creating an area that is brightly fluorescent under ultraviolet light. d-nb.info This occurs because tetracyclines are chelating agents that bind to calcium ions at sites of active mineralization. d-nb.info The this compound molecule, once incorporated into the bone matrix, emits a characteristic fluorescence when exposed to specific wavelengths of light. This property allows for the visualization of areas of new bone formation. The bright, glowing appearance of tetracycline-labeled bone is considered an indicator of viable, irrigated bone tissue. d-nb.info

In research, this compound can be administered to animals to mark bone formation at specific time points. For instance, in bone histomorphometry, a technique used to quantify bone structure and metabolism, double tetracycline labeling is a standard method. cachefly.net This involves administering two separate courses of a tetracycline, such as this compound, with a defined interval between them. cachefly.net

When a bone biopsy is later examined under a fluorescence microscope, the two separate fluorescent labels can be visualized. The distance between these two labels allows for the calculation of the rate of bone apposition and provides insights into bone formation dynamics. frontiersin.org Specific protocols recommend the use of demeclocycline (B601452) for bone labeling in certain patient populations, such as those with reduced kidney function. mayocliniclabs.com A single oral dose of tetracycline, including demeclocycline, has been shown to deposit in bone and can be readily identified with fluorescence microscopy, offering a simpler method for determining bone dynamic features. nih.gov This technique is invaluable for studying the effects of various diseases, drugs, and interventions on bone health in animal models.

Investigative Tool for Cellular Pathway Modulation in Laboratory Settings (e.g., aquaporin-2 expression research)

This compound serves as an important investigative tool for modulating cellular pathways in laboratory research, most notably in the study of aquaporin-2 (AQP2) expression and its role in water balance.

In a research setting, this compound is used to induce a state of nephrogenic diabetes insipidus in animal models. This effect is a result of its ability to reduce the responsiveness of the kidney's collecting tubule cells to antidiuretic hormone (ADH), also known as vasopressin. By interfering with the intracellular signaling cascade that follows ADH binding to its receptor, this compound leads to a decrease in the expression of AQP2 water channels in the collecting duct.

Studies have shown that this compound decreases AQP2 abundance and gene transcription. nih.gov This modulation of AQP2 expression allows researchers to investigate the cellular and molecular mechanisms that regulate water reabsorption in the kidney. By observing the effects of this compound on renal water handling, scientists can gain a better understanding of the pathophysiology of water balance disorders.

Environmental Dynamics and Ecological Research

Environmental Fate and Persistence Studies

The environmental fate and persistence of demethylchlortetracycline are influenced by a variety of physicochemical and biological factors. Like other tetracyclines, its persistence in the environment is a significant concern due to the potential for long-term selective pressure on microbial communities.

Studies have shown that the persistence of tetracyclines in the environment is highly variable and dependent on the specific environmental compartment. In aquatic environments, the persistence of tetracyclines is influenced by factors such as adsorption to sediment and suspended particles. The degradation of chlortetracycline (B606653), a closely related compound, has been shown to follow a triphasic linear rate law in both water and sediment phases, indicating different rates of degradation for the free dissolved form and two adsorbed forms. The adsorbed forms are significantly more persistent, with half-lives that can extend to over 200 days. nih.gov

In soil environments, the persistence of tetracyclines is governed by processes such as sorption to organic matter and clay particles, as well as degradation. The dissipation half-life (DT50) for tetracyclines in soil can vary widely depending on soil characteristics and climatic conditions. nih.gov The strong binding affinity of tetracyclines to soil particles can reduce their bioavailability for microbial degradation, thereby increasing their persistence.

Interactive Table: Persistence of Tetracycline (B611298) Antibiotics in Different Environmental Compartments.

Environmental CompartmentCompoundHalf-life (t1/2) in daysKey Influencing Factors
Aquatic Environment (Water Phase)Chlortetracycline (adsorbed forms)20.3 - 204.1Adsorption to colloidal particles
Aquatic Environment (Sediment Phase)Chlortetracycline (adsorbed forms)19.8 - 215.1Adsorption to sediment
Aquatic Environment (Water Phase)Chlortetracycline (free dissolved form)5.01Microbial degradation, photodegradation
Aquatic Environment (Sediment Phase)Chlortetracycline (free dissolved form)3.7Microbial degradation
SoilTetracyclinesVariable (can be long)Sorption to organic matter and clay, temperature, moisture

Research on Degradation Pathways in Environmental Compartments

The degradation of this compound in the environment can occur through several pathways, including photodegradation, microbial degradation, and chemical transformation.

Photodegradation is a significant degradation pathway for tetracyclines in aquatic environments where they are exposed to sunlight. umn.eduresearchgate.net This process can involve direct photolysis, where the molecule is broken down by absorbing light energy, or indirect photolysis, which involves reactions with photochemically generated reactive species. The rate and extent of photodegradation are influenced by factors such as water depth, turbidity, and the presence of dissolved organic matter. researchgate.net

Microbial degradation is another crucial pathway for the removal of tetracyclines from the environment. nih.gov Various microorganisms in soil and water have been shown to be capable of degrading tetracyclines. nih.gov The degradation process can involve the breakdown of the antibiotic molecule into smaller, less harmful compounds. For instance, studies on tetracycline degradation by the yeast strain Cutaneotrichosporon dermatis have identified degradation products resulting from the shedding of methyl and amino groups. nih.gov

Chemical transformation can also contribute to the degradation of tetracyclines. For example, the use of potassium ferrate has been shown to effectively degrade tetracycline hydrochloride in aqueous solutions, with the optimal degradation occurring at a pH of 9-10. nih.gov

Interactive Table: Major Degradation Pathways of Tetracycline Antibiotics.

Degradation PathwayDescriptionKey FactorsResulting Products (Examples for Tetracycline)
PhotodegradationBreakdown of the molecule by sunlight.Light intensity, water clarity, pH.Smaller organic molecules.
Microbial DegradationBreakdown by microorganisms like bacteria and fungi.Microbial population, temperature, nutrient availability.Products from demethylation and deamination. nih.gov
Chemical TransformationDegradation through chemical reactions with other substances.pH, presence of oxidizing agents.Varies depending on the reactant.

Role in the Ecology of Antimicrobial Resistance Genes in Non-Clinical Environments

A significant ecological concern associated with the environmental presence of this compound and other tetracyclines is their role in the selection and spread of antimicrobial resistance genes (ARGs) in non-clinical environments. sciencedaily.com The introduction of antibiotics into environments like soil and water creates a selective pressure that favors the survival and proliferation of bacteria carrying resistance genes. nih.gov

Tetracycline resistance is often conferred by specific genes, known as tet genes. These genes encode for mechanisms such as ribosomal protection, preventing the antibiotic from binding to its target, or efflux pumps that actively remove the antibiotic from the bacterial cell. Studies have detected a variety of tet genes, including tet(O), tet(Q), tet(W), and tet(M), in environmental samples such as waste lagoons and groundwater near agricultural facilities. nih.gov The presence of these genes in the environment is a direct consequence of antibiotic use, particularly in agriculture. nih.gov

The dissemination of these ARGs is not limited to the original host bacteria. They can be transferred between different bacterial species, including indigenous soil and water microbiota, through horizontal gene transfer. nih.gov This process can lead to the establishment of a reservoir of antibiotic resistance in the environment, which poses a potential risk to human and animal health. nih.gov The presence of tet genes has been documented in various environmental settings, indicating a widespread contamination issue. nih.gov

Interactive Table: Common Tetracycline Resistance Genes in Non-Clinical Environments.

Resistance GeneResistance MechanismEnvironmental Occurrence
tet(O)Ribosomal protectionWaste lagoons, groundwater nih.gov
tet(Q)Ribosomal protectionWaste lagoons, groundwater nih.gov
tet(W)Ribosomal protectionWaste lagoons, groundwater nih.gov
tet(M)Ribosomal protectionWaste lagoons, groundwater nih.gov
tet(A)Efflux pumpEnvironmental samples
tet(B)Efflux pumpEnvironmental samples

Future Research Directions and Unexplored Avenues

Development of Novel Resistance Modulators and Adjuvants

The increasing prevalence of bacterial resistance to tetracycline (B611298) antibiotics, including demethylchlortetracycline, necessitates innovative strategies to restore and extend their clinical efficacy. One of the most promising future directions is the development of resistance modulators and adjuvants. These are non-antibiotic compounds that, when co-administered with an antibiotic, can overcome specific resistance mechanisms. nih.gov

A key area of research is the discovery of inhibitors for tetracycline-degrading enzymes, such as tetracycline destructases. wustl.edu These enzymes inactivate tetracyclines before they can reach their ribosomal target. wustl.edu The development of small molecules that can block the active site of these enzymes would protect this compound from degradation, thereby restoring its activity against resistant strains. wustl.edu Another approach involves targeting efflux pumps, which are membrane proteins that actively transport tetracyclines out of the bacterial cell, reducing their intracellular concentration. wikipedia.org Adjuvants that disrupt the function or energy source of these pumps could significantly potentiate the activity of this compound. nih.gov For example, research has shown that metformin (B114582) can act as an adjuvant for tetracycline antibiotics by permeabilizing the outer membrane, reducing the proton motive force, and lowering the transcription of efflux pump genes. nih.gov

Future research will likely focus on high-throughput screening of chemical libraries to identify novel adjuvant candidates. A deeper understanding of the genetic and biochemical basis of various resistance mechanisms will be crucial for the rational design of targeted resistance breakers. nih.gov

Further Exploration of Non-Antimicrobial Biological Activities in Research Models

Beyond their well-established antimicrobial properties, tetracyclines, including this compound, possess a range of non-antimicrobial biological activities that are a fertile ground for future research. nih.govbohrium.com These pleiotropic effects are largely independent of their ability to inhibit bacterial protein synthesis and open up possibilities for repurposing these compounds for other therapeutic applications. nih.govnih.gov

One of the most studied non-antimicrobial properties is the inhibition of matrix metalloproteinases (MMPs). nih.govcreative-biolabs.com MMPs are a family of enzymes involved in the degradation of extracellular matrix components, and their overactivity is implicated in various pathological conditions, including periodontitis and cancer metastasis. nih.govresearchgate.net this compound and other tetracyclines have been shown to inhibit MMPs, suggesting their potential as host-modulating agents in inflammatory diseases. nih.govnih.gov Further research in animal models could explore the efficacy of this compound in conditions characterized by excessive MMP activity.

Tetracyclines also exhibit anti-inflammatory properties by modulating the activity of immune cells and the production of inflammatory mediators like cytokines and prostaglandins. nih.govnih.govresearchgate.net Additionally, their ability to scavenge reactive oxygen species (ROS) points to a potential role in mitigating oxidative stress-related tissue damage. nih.gov Some studies have also investigated the anti-cancer potential of tetracyclines, with proposed mechanisms including the inhibition of mitochondrial protein synthesis and angiogenesis. researchgate.net this compound has been noted for its fluorescence properties, which could be exploited in research settings. researchgate.net Future investigations in preclinical research models are warranted to fully elucidate the mechanisms behind these non-antimicrobial effects and to identify specific disease contexts where this compound could offer therapeutic benefits. nih.govresearchgate.net

Table 1: Investigated Non-Antimicrobial Activities of Tetracyclines

Biological Activity Potential Mechanism of Action Research Model Focus
Anti-inflammatory Inhibition of pro-inflammatory cytokine production, modulation of immune cell activity. nih.govnih.gov Models of inflammatory diseases like periodontitis and arthritis. nih.govresearchgate.net
MMP Inhibition Direct inhibition of matrix metalloproteinase activity and expression. nih.gov Conditions involving tissue degradation, such as cancer invasion and periodontitis. nih.govresearchgate.net
Anticancer Inhibition of mitochondrial protein synthesis, anti-angiogenic effects. researchgate.net In vitro and in vivo models of various cancers. researchgate.net
ROS Scavenging The phenol (B47542) ring structure allows for the scavenging of reactive oxygen species. nih.gov Diseases associated with oxidative stress. nih.gov
Bone Resorption Inhibition Suppression of osteoclast activity. nih.govnih.gov Organ culture systems and models of bone loss. nih.gov

Advanced Biosynthetic Engineering for Enhanced Production and Novel Analog Discovery

The production of this compound is dependent on fermentation by its natural producer, Streptomyces aureofaciens. nih.govsemanticscholar.org Future research is increasingly focused on applying advanced biosynthetic engineering techniques to both enhance the production yield of this compound and to generate novel, structurally diverse tetracycline analogs. nih.govnih.gov This involves the genetic manipulation of the chlortetracycline (B606653) (CTC) biosynthetic gene cluster in S. aureofaciens. nih.govresearchgate.net

A key strategy for producing this compound is the targeted inactivation or deletion of specific genes in the biosynthetic pathway. nih.govsemanticscholar.org For instance, studies have shown that deleting the ctcK gene, which encodes a C6-methyltransferase, in an industrial strain of S. aureofaciens leads to the accumulation of demecycline (B607056) (DMTC) and demeclocycline (B601452) (DMCTC), the latter being another name for this compound. nih.govsemanticscholar.org To further increase the yield of this compound, researchers are exploring the overexpression of other pathway genes, such as the halogenase-encoding gene ctcP, which is responsible for the chlorination step. semanticscholar.orgresearchgate.net

Beyond yield enhancement, biosynthetic engineering offers a powerful platform for novel analog discovery. nih.govnih.gov By understanding the function of each gene in the tetracycline biosynthetic pathway, researchers can rationally engineer the pathway to produce new derivatives that may possess improved properties, such as activity against resistant bacteria. nih.govescholarship.org This can be achieved through techniques like combinatorial biosynthesis, where genes from different tetracycline pathways are combined, or by modifying the substrate specificity of the biosynthetic enzymes. nih.govescholarship.org The heterologous expression of the entire biosynthetic gene cluster in a more genetically tractable host, such as Streptomyces lividans, can also facilitate engineering efforts. escholarship.orggoogle.com These approaches, combined with chemical synthesis methods, will be instrumental in creating the next generation of tetracycline antibiotics. nih.govacs.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

To gain a more comprehensive understanding of the mechanisms of action and resistance associated with this compound, future research will increasingly rely on the integration of various "omics" technologies. biobide.comfrontiersin.org These high-throughput approaches—genomics, proteomics, and metabolomics—provide a global view of the molecular changes occurring within a bacterial cell upon antibiotic exposure. nih.govfrontiersin.org

Genomics can be used to compare the DNA sequences of susceptible and resistant bacterial strains, identifying the specific genes or mutations that confer resistance to this compound. nih.gov This information is critical for understanding the evolution of resistance and for developing diagnostics to detect resistant infections. wustl.edu

Proteomics , the large-scale study of proteins, can reveal how this compound affects the bacterial proteome. By quantifying changes in protein expression levels, researchers can identify the cellular pathways that are perturbed by the antibiotic. fao.org For example, proteomic analysis of E. coli exposed to tetracycline has shown alterations in proteins involved in peptidoglycan-based cell wall processes and energy metabolism. fao.org This can provide novel insights into the antibiotic's mode of action beyond its primary effect on the ribosome. fao.org

Metabolomics focuses on the complete set of small-molecule metabolites within a cell. nih.gov This technology can create a detailed snapshot of the metabolic state of bacteria in response to this compound. frontiersin.orgnih.gov Studies on tetracycline biodegradation have used metabolomics to identify degradation products and elucidate the metabolic pathways involved. nih.govresearchgate.net This approach can also uncover how the antibiotic disrupts essential metabolic pathways, such as purine (B94841) and pyrimidine (B1678525) metabolism, providing a more nuanced understanding of its bacteriostatic effects. nih.gov

By integrating data from these different omics levels, researchers can construct detailed models of how this compound works and how bacteria evolve to resist it. nih.govresearchgate.net This systems-level understanding is essential for the development of more effective antibiotic strategies. nih.govbiobide.com

Methodological Advancements in Detection and Characterization in Complex Biological and Environmental Systems

The widespread use of tetracyclines has led to their presence in various complex matrices, including biological fluids, tissues, and environmental compartments like soil and water. Consequently, a significant area for future research is the development of more advanced, sensitive, and specific analytical methods for the detection and characterization of this compound.

Current and future research in this area focuses on improving the performance of analytical techniques to achieve lower detection limits and higher throughput. While traditional methods exist, there is a continuous need for innovation. For instance, the development of novel fluorimetric methods for the analysis of tetracyclines in plasma represents one such advancement, offering a sensitive approach for pharmacokinetic studies. nih.gov

Future methodologies will likely involve the refinement of liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), particularly techniques like ultra-performance liquid chromatography-quadrupole-time-of-flight-mass spectrometry (UPLC-Q-TOF-MS). nih.gov These powerful platforms allow for not only the quantification of the parent compound but also the identification and characterization of its metabolites and degradation products in complex samples. nih.gov The development of novel sample preparation techniques to efficiently extract and concentrate this compound from challenging matrices while minimizing interference is also a critical research avenue. Furthermore, the creation of new biosensors and immunoassays could offer rapid, cost-effective, and field-deployable screening tools for monitoring the presence of this compound in environmental and food samples. These methodological advancements are crucial for pharmacokinetic research, therapeutic drug monitoring, and assessing the environmental impact and fate of this important antibiotic.

Q & A

Q. How can fluorometric analysis distinguish demethylchlortetracycline from other tetracyclines in mixed antibiotic samples?

Fluorometric methods exploit differences in fluorescence response ratios among tetracyclines. For DMCT, the relative fluorescence response compared to chlortetracycline (CTC) and tetracycline (TC) is ~9:8:3, respectively. This allows quantification via sequential degradation steps: CTC is converted to isochlortetracycline, TC to anhydrotetracycline, and DMCT is calculated by subtracting these values from total tetracyclines. However, biases may arise if DMCT partially converts to anhydro derivatives during acid-heat degradation or if residual DMCT partitions into chloroform during extraction .

Q. What methodological challenges arise when comparing fluorometric and microbiological assays for DMCT quantification?

Fluorometric assays express results in "tetracycline equivalents," but DMCT’s microbiological activity is 3× higher per unit concentration than TC. Discrepancies occur if fluorometric ratios (e.g., 4.5:3:1 for CTC:DMCT:TC) conflict with microbiological data. For example, fluorometric methods may overestimate TC at DMCT’s expense due to partial DMCT degradation or incomplete extraction. Cross-validation using both assays is critical to confirm accuracy .

Q. How can fermentation yield of DMCT be optimized using metal ions?

Adding 0.02% Co²⁺ at 48 hours into Streptomyces aureofaciens fermentation increases DMCT production by 120.52%. Metal ions like Co²⁺ enhance precursor biosynthesis or stabilize enzymatic pathways. Systematic screening of ion types (e.g., Mg²⁺, Fe³⁺), concentrations, and timing via shake-flask and pilot-scale experiments is recommended to identify strain-specific optima .

Advanced Research Questions

Q. What molecular interactions underlie DMCT’s binding to bacterial ribosomes?

Fluorescence anisotropy studies reveal DMCT binds specifically to 30S and 70S ribosomal subunits (E. coli) with equilibrium constants of 2.2 × 10⁶ M⁻¹ and 3.2 × 10⁶ M⁻¹, respectively. No specific binding occurs with 50S subunits. Weak, nonspecific interactions (n₂K₂ ~0.03–0.08 × 10⁶ M⁻¹) are also observed. These findings resolve prior literature conflicts and provide a basis for studying DMCT’s inhibition of protein biosynthesis .

Q. Why does DMCT exhibit stronger phototoxicity compared to other tetracyclines in human cell models?

DMCT’s phototoxicity under UVA (1.9 J/cm²) arrests fibroblast growth for 7 days post-exposure, while doxycycline and chlortetracycline cause total cell death. This correlates with DMCT’s stability in acidic conditions and its propensity to form reactive oxygen species (ROS) upon light activation. Comparative studies using skin fibroblast cultures and ROS scavengers (e.g., ascorbate) can clarify mechanistic pathways .

Q. How do structural modifications in DMCT affect its biliary excretion and pharmacokinetics?

DMCT’s demethylation at position 6 enhances resistance to hepatic degradation, increasing biliary excretion rates. Early studies in humans show DMCT’s biliary concentration peaks at 2–4 hours post-administration, with ~15% of the dose excreted unchanged. Pharmacokinetic modeling using bile-cannulated animal models can quantify hepatic clearance and enterohepatic recirculation .

Q. What experimental strategies resolve contradictions between DMCT’s in vitro and in vivo efficacy data?

In vitro fluorometric data may overestimate DMCT’s bioavailability due to protein binding or pH-dependent stability shifts in vivo. To reconcile discrepancies:

  • Use dialysis assays to measure free DMCT in serum.
  • Perform pH-adjusted microbiological assays mimicking physiological conditions.
  • Validate with HPLC-MS for direct quantification .

Methodological Considerations for Experimental Design

Q. How to mitigate artifacts in DMCT stability studies during sample preparation?

DMCT degrades in acidic or high-temperature conditions, forming anhydro derivatives. To minimize this:

  • Use neutral buffers (pH 6.5–7.5) during extraction.
  • Limit exposure to temperatures >40°C.
  • Include stability controls (e.g., spiked samples) in fluorometric assays .

Q. What criteria define DMCT’s purity and identity in pharmacological studies?

Regulatory guidelines specify:

  • Infrared spectrum matching (KBr disk method; peaks at 1660 cm⁻¹ for carbonyl groups).
  • Optical rotation: -248° to -263° (0.1 M HCl, 25°C).
  • pH 2.0–3.0 in aqueous solution (1% w/v).
  • Chloride content confirmation via qualitative tests .

Tables

Table 1. Key Fluorescence Response Ratios for Tetracyclines

CompoundRelative Fluorescence ResponseMicrobiological Equivalency (vs. TC)
Chlortetracycline (CTC)4.54.5×
This compound (DMCT)3.03.0×
Tetracycline (TC)1.01.0×
Source: Adapted from .

Table 2. Ribosomal Binding Parameters for DMCT

Ribosomal SubunitSpecific Binding Sites (n₁)K₁ (M⁻¹)Nonspecific Binding (n₂K₂ × 10⁶ M⁻¹)
30S12.2 × 10⁶0.029
50S00.035
70S13.2 × 10⁶0.082
Source: .

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